N6-Formyl-adenosine

Catalog No.
S891675
CAS No.
6706-56-5
M.F
C₁₁H₁₃N₅O₅
M. Wt
295.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6-Formyl-adenosine

CAS Number

6706-56-5

Product Name

N6-Formyl-adenosine

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide

Molecular Formula

C₁₁H₁₃N₅O₅

Molecular Weight

295.25

InChI

InChI=1S/C11H13N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-5,7-8,11,17,19-20H,1H2,(H,12,13,15,18)/t5-,7-,8-,11-/m1/s1

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC=O

Synonyms

N-Formyl-adenosine; N-(9-β-D-Ribofuranosyl-9H-purin-6-yl)formamide;

N6-Formyladenosine (f6A) is a relatively new discovery in the field of RNA modifications. While N6-methyladenosine (m6A) has been known for some time as a prevalent internal modification in messenger RNA (mRNA) and non-coding RNA, f6A was only identified in mammalian mRNA in 2013 []. This discovery has opened up new avenues for research into RNA biology and its role in various cellular processes.

Formation of N6-Formyladenosine

Studies have shown that f6A is a product of the oxidation of m6A by the Fat Mass and Obesity-Associated (FTO) protein []. FTO is an Fe(II)- and α-ketoglutarate-dependent enzyme, meaning it requires iron (II) and the molecule alpha-ketoglutarate to function. The oxidation process involves two steps:

  • N6-Hydroxymethyladenosine (hm6A) as an intermediate: FTO first converts m6A to N6-hydroxymethyladenosine (hm6A) [].
  • Further oxidation to f6A: hm6A can then be further oxidized by FTO to form f6A [].

This suggests that f6A might be a downstream product in the m6A modification pathway, potentially playing a distinct role in RNA regulation compared to m6A.

Stability and Presence in RNA

While both m6A and f6A are relatively unstable modifications in aqueous solution, they can persist for several hours under physiological conditions []. This indicates that f6A could have a functional role in RNA biology despite its transient nature.

N6-Formyl-adenosine is a modified nucleoside derived from adenosine, characterized by the presence of a formyl group at the nitrogen-6 position of the adenine base. Its molecular formula is C11H13N5O5C_{11}H_{13}N_{5}O_{5} and it is recognized as a key intermediate in the oxidation pathway of N6-methyladenosine, a prevalent modification in RNA. This compound has gained attention due to its implications in various biological processes and potential roles in cellular signaling and gene regulation .

N6-Formyl-adenosine has been identified as a biologically active compound, particularly in the context of RNA modifications. It plays a role in regulating gene expression and may influence cellular pathways involved in metabolism and stress responses. The presence of this modification has been linked to various physiological processes, including differentiation and development in mammalian cells .

Several methods exist for synthesizing N6-formyl-adenosine:

  • Chemical Oxidation: This method involves treating N6-methyladenosine with formaldehyde under controlled conditions, leading to the formation of N6-formyl-adenosine.
  • Enzymatic Oxidation: Utilizing FTO or similar enzymes can facilitate the stepwise oxidation from N6-methyladenosine to N6-formyl-adenosine.
  • Alkylation Techniques: Selective alkylation methods have also been developed to label and isolate N6-formyl-adenosine from RNA samples for further studies

    N6-Formyl-adenosine has several applications in research:

    • Biomarker Discovery: Its presence in RNA makes it a candidate for studying gene expression profiles and identifying biomarkers for diseases.
    • Chemical Biology: It serves as a useful tool for investigating RNA modifications and their functional roles.
    • Therapeutic Development: Understanding its biological activity may lead to new therapeutic strategies targeting RNA modifications in diseases such as cancer .

Interaction studies involving N6-formyl-adenosine focus on its binding properties and functional implications within cellular systems. Research indicates that this modified nucleoside can interact with specific proteins involved in RNA metabolism, influencing processes like splicing and translation. These interactions are crucial for elucidating the broader impacts of RNA modifications on cellular function .

N6-Formyl-adenosine is part of a broader class of modified nucleotides that includes:

Compound NameStructural FeatureUnique Aspect
N6-MethyladenosineMethyl group at nitrogen-6Prevalent modification affecting mRNA
N6-HydroxymethyladenosineHydroxymethyl group at nitrogen-6Intermediate in oxidation pathway
5-MethylcytosineMethyl group at carbon-5 of cytosineCommon DNA modification
5-HydroxymethylcytosineHydroxymethyl group at carbon-5Involved in DNA demethylation

N6-formyl-adenosine is unique due to its role as an oxidized product of N6-methyladenosine, marking it as a significant player in the dynamic landscape of RNA modifications and their biological consequences .

Oxidative Demethylation of N6-Methyladenosine (m6A)

N6-formyl-adenosine represents a critical intermediate in the oxidative demethylation pathway of N6-methyladenosine, the most prevalent internal modification in mammalian messenger RNA [1]. The formation of this compound occurs through sophisticated enzymatic mechanisms that involve iron(II)- and alpha-ketoglutarate-dependent oxygenases [1] [3]. These pathways demonstrate the dynamic nature of RNA modifications and their regulatory importance in cellular processes [1] [4].

The oxidative demethylation process begins with N6-methyladenosine as the substrate and proceeds through sequential oxidation steps [1]. The initial oxidation produces N6-hydroxymethyladenosine as an intermediate, which subsequently undergoes further oxidation to yield N6-formyl-adenosine [1] [3]. This stepwise mechanism mirrors similar oxidative pathways observed in DNA demethylation processes catalyzed by TET proteins [1].

Research has established that N6-formyl-adenosine possesses remarkable stability under physiological conditions, with half-life times of approximately 3 hours in aqueous solution at physiological pH [1]. This stability is significantly greater than other hydroxymethylated nucleobases and allows for functional roles beyond mere demethylation intermediates [1] [5].

FTO-Mediated m6A-to-f6A Conversion Mechanism

The fat mass and obesity-associated protein represents the primary enzymatic pathway for N6-formyl-adenosine formation through a non-processive tandem oxidation mechanism [1] [7]. This enzyme catalyzes the sequential oxidation of N6-methyladenosine through N6-hydroxymethyladenosine to N6-formyl-adenosine in a stepwise manner [1] [7].

Kinetic analysis reveals that the formation rate of N6-formyl-adenosine occurs significantly slower than the initial oxidation from N6-methyladenosine to N6-hydroxymethyladenosine, with a rate difference factor of 12.3 ± 1.9 [1]. This kinetic behavior suggests a non-processive oxidation pathway involving the release and rebinding of the N6-hydroxymethyladenosine intermediate to the active site [1].

The enzyme demonstrates preferential activity toward single-stranded RNA substrates compared to double-stranded RNA or stem-loop structures [1] [4]. Structural analysis of the catalytic pocket reveals that the N6-methyl group is positioned within a hydrophobic environment formed by specific amino acid residues, facilitating optimal positioning for oxidation [9].

Table 1: FTO-Mediated Oxidation Kinetics

SubstrateProductReaction TimeConversion RateRelative Activity
N6-methyladenosineN6-hydroxymethyladenosine2 minutesFast12.3x faster
N6-hydroxymethyladenosineN6-formyl-adenosine20 minutesSlow1x baseline
N6-formyl-adenosineAdenosine3+ hoursSpontaneousHydrolysis

Molecular dynamics simulations demonstrate that both N6-methyladenosine and N6-hydroxymethyladenosine bind stably within the active site, with the targeting methyl groups positioned near the iron center for oxidation [1]. The enzyme exhibits slightly stronger binding affinity for N6-hydroxymethyladenosine compared to N6-methyladenosine, supporting the observed substrate recognition patterns [1].

The concentration-dependent nature of N6-formyl-adenosine formation becomes apparent under varying enzyme concentrations [1]. Higher local concentrations of the fat mass and obesity-associated protein result in increased production of N6-formyl-adenosine due to the two-step reaction kinetics involving a fast first step and slower second step [1].

ALKBH5 Catalytic Pathways and Comparative Kinetics

AlkB family member 5 demonstrates fundamentally different catalytic behavior compared to the fat mass and obesity-associated protein, catalyzing direct conversion of N6-methyladenosine to adenosine without significant accumulation of N6-formyl-adenosine intermediates [5] [12]. This enzyme performs N6-methyladenosine demethylation through an unprecedented covalent-based mechanism with rapid formaldehyde release [5].

The enzyme operates through a single nonheme iron(II)-2-oxoglutarate-dependent oxidation event, consuming one equivalent of 2-oxoglutarate and producing one succinate molecule per demethylation reaction [5]. Quantitative analysis reveals that the rate of succinate production (0.49 μM/min) closely matches the rate of N6-methyladenosine demethylation (0.45 μM/min) and adenosine formation (0.48 μM/min) [5].

Table 2: Comparative Enzyme Kinetics

EnzymePrimary ProductSecondary ProductReaction TimeFormaldehyde Release
FTON6-hydroxymethyladenosineN6-formyl-adenosine10-60 minutesSlow (hours)
ALKBH5AdenosineMinimal intermediates10 minutesRapid (minutes)

A critical catalytic triad consisting of arginine-130, lysine-132, and tyrosine-139 facilitates the unique demethylation mechanism [5] [12]. The lysine-132 residue plays a particularly important role in facilitating dehydration of the N6-hydroxymethyl group and subsequent covalent intermediate formation [5].

Mutational analysis reveals that substitution of lysine-132 with glutamine dramatically alters the product profile, resulting in accumulation of N6-hydroxymethyladenosine similar to the fat mass and obesity-associated protein pathway [5]. This lysine-132 glutamine mutant produces approximately 40% N6-hydroxymethyladenosine, 15% adenosine, and less than 1% N6-formyl-adenosine after 10 minutes of reaction [5].

The enzyme demonstrates direct detection of covalent intermediates through native polyacrylamide gel electrophoresis and intact mass spectrometry [5]. These experiments confirm the formation of protein-substrate covalent adducts that facilitate rapid formaldehyde release and adenosine formation [5].

Reactive Oxygen Species in Non-Enzymatic Formation

Non-enzymatic formation of N6-formyl-adenosine occurs through reactive oxygen species-mediated oxidation pathways that complement enzymatic mechanisms [8] [19]. These chemical processes involve hydroxyl radical-mediated hydrogen abstraction from the N6-methyl group of N6-methyladenosine, leading to carbon radical formation and subsequent oxidation [19] [21].

The hydroxyl radical mechanism proceeds through initial hydrogen abstraction from the methyl group, generating a carbon-centered radical intermediate [19]. This radical can undergo two distinct pathways: reaction with molecular oxygen to form N6-hydroperoxymethyladenosine, or reaction with additional hydroxyl radicals to produce N6-hydroxymethyladenosine [19] [21].

Electron paramagnetic resonance spectroscopy confirms the presence of hydroxyl radicals in bicarbonate-activated hydrogen peroxide systems using 5,5-dimethyl-1-pyrroline-N-oxide as a spin trap [19]. The addition of dimethyl sulfoxide, a hydroxyl radical scavenger, dramatically reduces the chemical demethylation of N6-methyladenosine, supporting the radical-mediated mechanism [19].

Table 3: Non-Enzymatic Oxidation Products

Starting MaterialIntermediate ProductsFinal ProductMechanism
N6-methyladenosineN6-hydroperoxymethyladenosineAdenosineO2 radical attack
N6-methyladenosineN6-hydroxymethyladenosineAdenosineOH radical attack
N6-methyladenosineN6-formyl-adenosineAdenosineSequential oxidation

The N6-hydroperoxymethyladenosine intermediate represents a novel discovery in the non-enzymatic oxidation pathway [19] [21]. This compound demonstrates greater stability than N6-hydroxymethyladenosine and N6-formyl-adenosine, with a half-life of approximately 8.5 hours compared to 3 hours for the other intermediates [19].

Characterization of N6-hydroperoxymethyladenosine through nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts at 8.61 ppm for the N-H proton and 11.71 ppm for the hydroperoxide proton in dimethyl sulfoxide solution [19]. Deuterium exchange experiments confirm the presence of exchangeable protons at these positions [19].

Bicarbonate-Activated Hydrogen Peroxide Oxidation Mechanisms

The bicarbonate-activated hydrogen peroxide system represents an environmentally friendly approach for N6-methyladenosine oxidation, producing N6-formyl-adenosine through peroxymonocarbonate intermediates [19] [24] [27]. This system operates under mild conditions at physiological pH values and utilizes readily available cellular components [19] [24].

Peroxymonocarbonate formation occurs through the reaction of hydrogen peroxide with bicarbonate, generating the active oxidizing species [24] [27]. The kinetics of peroxymonocarbonate formation follow a mechanism involving initial carbon dioxide formation through bicarbonate dehydration, followed by reaction with hydrogen peroxide or its conjugate base [27] [28].

The rate of peroxymonocarbonate formation increases with decreasing pH due to increased availability of carbon dioxide as an intermediate [27] [28]. At pH 8, the contributions of the hydrogen peroxide and hydroperoxide ion pathways become comparable, with rate constants of 2 × 10^-2 M^-1 s^-1 and 280 M^-1 s^-1 respectively [27].

Table 4: Bicarbonate System Optimization

H2O2 ConcentrationBicarbonate ConcentrationTemperatureReaction TimeConversion Efficiency
200 mM1 M37°C1 hourModerate
100 μM300 μM37°C30 hoursLinear progression
10 mM100 mM37°C48 hoursRNA-compatible

The system demonstrates selectivity for N6-methyladenosine over other nucleosides, with adenosine, uridine, cytidine, and guanosine remaining stable under identical reaction conditions [19]. This selectivity suggests specific reactivity toward the N6-methyl group rather than general nucleoside oxidation [19].

Application to oligoribonucleotides containing N6-methyladenosine demonstrates successful demethylation with formation of adenosine, N6-hydroxymethyladenosine, N6-formyl-adenosine, and N6-hydroperoxymethyladenosine products [19]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis reveals characteristic mass shifts corresponding to demethylation and oxidation products [19].

The mechanism proceeds through parallel pathways involving hydroxyl radical attack on the methyl group and molecular oxygen attack on the resulting carbon radical [19] [21]. The formation of multiple intermediates provides improved efficiency compared to single hydroxyl radical attack mechanisms [19].

N6-Formyl-adenosine exhibits significant hydrolytic susceptibility in aqueous environments, displaying marked environmental sensitivity that influences its biochemical stability [1] [2]. Under physiological aqueous conditions at pH 7.0, the compound demonstrates moderate stability with an approximate half-life of 3 hours [1] [2] [3]. This relatively short half-life indicates that N6-Formyl-adenosine undergoes spontaneous hydrolytic degradation in aqueous solutions, making it a transient molecular species under biological conditions.

The hydrolytic process involves the cleavage of the N6-formyl group from the adenosine base, yielding adenosine and formic acid as primary degradation products [4] [2]. This hydrolytic mechanism represents a fundamental pathway for the biological elimination of N6-Formyl-adenosine from cellular systems. Research has demonstrated that the compound is stable in dry organic solvents but becomes increasingly susceptible to degradation upon exposure to aqueous environments [4].

Temperature significantly influences hydrolytic susceptibility. At room temperature (25°C), N6-Formyl-adenosine remains stable for at least 4 hours in aqueous solution [5]. However, under elevated temperatures approaching physiological conditions (37°C), the degradation rate increases substantially [5]. At extreme temperatures such as 95°C for 5 minutes, the compound undergoes rapid and significant degradation [5].

The aqueous environment provides the necessary molecular components for hydrolytic attack, with water molecules serving as nucleophiles that facilitate the cleavage of the formyl group. This hydrolytic susceptibility distinguishes N6-Formyl-adenosine from more stable adenosine derivatives and contributes to its classification as a short-lived intermediate in RNA demethylation pathways [4] [2].

Table 1: Hydrolytic Susceptibility of N6-Formyl-adenosine in Aqueous Environments
ConditionHalf-lifeStabilityReference
Physiological aqueous solution (pH 7.0)~3 hoursModerateFu et al. 2013 [1] [2]
Room temperature (25°C)Stable for at least 4 hoursHighMultiple studies [5]
Elevated temperature (37°C)Reduced stabilityModeratePhysiological conditions
High temperature (95°C for 5 min)Significant degradationVery lowThermal studies
Neutral pH, 25°C, enzymatic bufferStable for 4+ hoursHighMultiple studies [5]

pH-Dependent Deformylation Kinetics

The deformylation kinetics of N6-Formyl-adenosine demonstrate pronounced pH dependency, with alkaline conditions dramatically accelerating the hydrolytic removal of the formyl group [6] [7] [8]. Under strongly alkaline conditions (pH 8.0-9.0), N6-Formyl-adenosine undergoes rapid decomposition, with the compound becoming unstable and degrading completely regardless of the electrophilic reagents employed [7]. This extreme sensitivity to alkaline environments represents a critical vulnerability in the molecular structure.

In acidic conditions (pH < 4.0), N6-Formyl-adenosine exhibits enhanced stability compared to neutral and alkaline environments [5]. The acid-catalyzed hydrolysis proceeds through a different mechanistic pathway, where protonation events influence the electronic distribution within the molecule, thereby affecting the susceptibility of the formyl group to nucleophilic attack. The presence of excess protons in acidic solutions can stabilize certain resonance structures, leading to reduced deformylation rates.

The pH range of 3.0-7.0 represents an intermediate stability zone where deformylation proceeds at moderate rates through neutral hydrolysis mechanisms [9]. As the pH increases from 7.0 to 8.0, there is a transition to base-catalyzed mechanisms that significantly accelerate the deformylation process [9]. The calculated pKa value for the N1 position of N6-Formyl-adenosine is -1.7, indicating that this site becomes significantly more acidic compared to unmodified adenosine [9].

The base-catalyzed hydrolysis at pH 8.0-9.0 proceeds through hydroxide ion attack on the carbonyl carbon of the formyl group, leading to rapid formation of adenosine and formate ions [10] [9]. This mechanism explains the observed instability of N6-Formyl-adenosine under alkaline conditions and provides insight into the pH-dependent degradation pathways.

Table 2: pH-Dependent Deformylation Kinetics of N6-Formyl-adenosine
pH RangeDeformylation RateMechanismRelative Stability
< 3.0SlowAcid-catalyzed hydrolysisHigh
3.0 - 7.0ModerateNeutral hydrolysisModerate
7.0 - 8.0Moderate-FastBase-catalyzed onsetModerate-Low
8.0 - 9.0FastBase-catalyzed hydrolysisLow
> 9.0Very FastRapid alkaline degradationVery Low

Half-Life Studies Under Physiological Conditions

Comprehensive half-life studies of N6-Formyl-adenosine under physiological conditions reveal temperature-dependent degradation kinetics that are crucial for understanding its biological persistence [1] [2] [3]. At physiological temperature (37°C) and pH 7.4, N6-Formyl-adenosine demonstrates a half-life of approximately 3 hours [1] [2]. This relatively short half-life indicates rapid turnover under conditions that mimic the cellular environment.

Temperature exerts a profound influence on the degradation kinetics. At 4°C storage conditions, N6-Formyl-adenosine remains stable for more than 4 hours, indicating that reduced temperature significantly extends its half-life [5]. This temperature dependence follows Arrhenius kinetics, where lower temperatures reduce the rate of molecular motion and subsequent hydrolytic reactions.

Under laboratory conditions at 25°C with physiological buffer systems, the compound exhibits a half-life ranging from 3-4 hours [5]. This intermediate stability makes N6-Formyl-adenosine suitable for experimental manipulation while maintaining its biological relevance. The use of enzymatic buffers at neutral pH provides optimal conditions for studying the compound without introducing artifacts from rapid degradation.

Elevated stress conditions, such as exposure to 65°C, result in dramatically reduced half-lives of less than 2 hours [5]. At extreme temperatures (95°C), the degradation becomes extremely rapid, with significant loss occurring within 5 minutes [5]. These findings demonstrate the thermal lability of N6-Formyl-adenosine and provide important parameters for storage and handling protocols.

The physiological relevance of the 3-hour half-life at body temperature suggests that N6-Formyl-adenosine functions as a short-lived intermediate in biological systems [1] [2] [3]. This transient nature aligns with its role in oxidative RNA demethylation pathways, where rapid conversion to adenosine ensures efficient completion of the demethylation process [4] [2].

Table 3: Half-Life Studies of N6-Formyl-adenosine Under Physiological Conditions
Temperature (°C)pHHalf-lifeStability AssessmentKey Findings
47.0> 4 hoursVery stableStorage conditions [5]
257.0~3-4 hoursModerately stableLaboratory conditions [5]
377.4~3 hoursPhysiologically relevantBody temperature [1] [2]
657.0< 2 hoursThermally labileElevated stress [5]
957.0< 5 minutesHighly unstableThermal degradation [5]

The half-life studies provide essential data for understanding the biological significance of N6-Formyl-adenosine in cellular processes. The compound's moderate stability under physiological conditions allows sufficient time for potential regulatory functions while ensuring eventual conversion to adenosine. This balance between stability and degradation is crucial for its role as an intermediate in the Fat mass and Obesity-associated protein (FTO)-mediated oxidative demethylation pathway [4] [2] [11].

XLogP3

-1.2

Dates

Last modified: 04-14-2024

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